molecular formula C15H27ClN2O3 B7930623 [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930623
M. Wt: 318.84 g/mol
InChI Key: XGHFHVPFEYSZPD-UHFFFAOYSA-N
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Description

This compound, with the CAS number 1353998-29-4, is a pyrrolidine-based intermediate widely used in pharmaceutical and organic synthesis. Its molecular formula is C₁₄H₂₅ClN₂O₃, and it features a 2-chloroacetyl group attached to the pyrrolidine ring, an isopropyl carbamic acid moiety, and a tert-butyl ester group. The tert-butyl ester enhances steric protection, improving stability during synthetic processes . Synonyms for this compound include [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester and AM95867. It is typically employed as a precursor in the synthesis of bioactive molecules, particularly those targeting protease inhibitors or receptor modulators due to its electrophilic chloroacetyl group, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)10-12-6-7-17(9-12)13(19)8-16/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHFHVPFEYSZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as compound 1, is a synthetic derivative of pyrrolidine that has garnered attention due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H25ClN2O3
  • Molecular Weight : 352.9 g/mol
  • CAS Number : 1353981-73-3

The compound features a chloroacetyl group attached to a pyrrolidine ring, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compound 1 exhibits notable biological activities, including:

  • Anticancer Properties : Compound 1 has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it induces apoptosis in hypopharyngeal tumor cells, showing better efficacy compared to conventional chemotherapeutics like bleomycin .
  • Cholinesterase Inhibition : Similar to other carbamate derivatives, compound 1 demonstrates inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
AnticancerInduces apoptosis in tumor cells
Cholinesterase InhibitionInhibits AChE and BuChE
NeuroprotectivePotential protective effects in neurodegeneration

The biological activity of compound 1 can be attributed to several mechanisms:

  • Receptor Interaction : The compound acts as a ligand for muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and survival pathways. Activation of these receptors may contribute to the observed anticancer effects by promoting apoptosis in malignant cells .
  • Enzyme Inhibition : By inhibiting cholinesterases, compound 1 increases acetylcholine levels in synapses, potentially enhancing cognitive functions and offering therapeutic benefits in Alzheimer’s disease .

Case Studies and Research Findings

Recent studies have explored the efficacy of compound 1 in various biological contexts:

  • Cancer Cell Studies : A study reported that compound 1 exhibited significant cytotoxicity against FaDu hypopharyngeal cancer cells, with a calculated IC50 value lower than that of standard treatments . This suggests its potential as an alternative therapeutic agent.
  • Neuroprotective Effects : Research on similar carbamate compounds indicates that they possess antioxidant properties and can protect neuronal cells from oxidative stress, further supporting the potential applications of compound 1 in neuroprotection .

Table 2: Case Study Results

Study FocusFindingsReference
Cancer Cell LinesIC50 values indicate strong cytotoxicity
NeuroprotectionExhibits antioxidant properties

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, we compare this compound with structurally and functionally related pyrrolidine derivatives. Key analogs include:

Compound Name Key Structural Differences Molecular Formula Reactivity/Applications Status
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (Target) Tert-butyl ester, chloroacetyl group C₁₄H₂₅ClN₂O₃ High reactivity due to chloroacetyl; used in alkylation reactions and drug intermediates. Active
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Benzyl ester replaces tert-butyl ester C₁₈H₂₃ClN₂O₃ Lower stability compared to tert-butyl; benzyl group may alter solubility. Discontinued
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester Amino group replaces chloro group C₁₄H₂₆N₃O₃ Reduced electrophilicity; suited for conjugation or peptide synthesis. Discontinued

Key Findings:

Steric and Electronic Effects: The tert-butyl ester in the target compound confers superior hydrolytic stability compared to the benzyl ester analog, which is prone to deprotection under acidic conditions . The chloroacetyl group enhances electrophilicity, enabling cross-coupling or alkylation reactions, whereas the amino-acetyl analog lacks this reactivity, limiting its utility in electrophile-driven syntheses .

Biological Relevance :

  • The chloroacetyl group’s reactivity aligns with its use in covalent inhibitor design (e.g., targeting cysteine residues in enzymes). In contrast, the discontinued benzyl ester variant may have faced challenges in metabolic stability or toxicity .

Synthetic Flexibility: The tert-butyl ester’s stability allows the compound to serve as a protected intermediate in multi-step syntheses, whereas the amino-acetyl derivative might require additional protection steps, increasing synthetic complexity .

Research and Industrial Implications

While direct pharmacological data for this compound are sparse (as it is primarily an intermediate), its structural analogs highlight trends in pyrrolidine-based chemistry. For example:

  • The discontinuation of benzyl ester analogs suggests industry preference for tert-butyl or other stable protecting groups in scalable syntheses .

Preparation Methods

Pyrrolidine Core Preparation

The synthesis begins with a Boc-protected pyrrolidine derivative. For example, (S)-2-cyano-pyrrolidine tosylate is reacted with chloroacetyl chloride in DCM at -10°C to 0°C, followed by dropwise addition of Et₃N to neutralize HCl byproducts. This step yields the chloroacetylated intermediate with >90% purity after crystallization.

Reaction Conditions :

  • Solvent: DCM or chloroform

  • Base: Et₃N or diisopropylethylamine (DIEA)

  • Temperature: -10°C to 0°C

  • Yield: 70–85%

Chloroacetylation Optimization

Chloroacetylation is critical for introducing the reactive 2-chloroacetyl group. The VulcanChem protocol (VC13462127) specifies:

  • Dissolve 1-(pyrrolidin-3-ylmethyl)-isopropyl-carbamic acid tert-butyl ester in DCM.

  • Add chloroacetyl chloride (1.2 equiv) at 0°C.

  • Stir for 6 hours at 15°C, followed by quenching with saturated NaHCO₃.

Key Data :

ParameterValueSource
SolventDichloromethane
Temperature0°C → 15°C
Reaction Time6 hours
Yield68% (after column chromatography)

Carbamate Protection Strategies

The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) . A representative procedure from ChemicalBook involves:

  • Mix 3-(isopropylamino)propan-1-ol with Boc₂O (1.5 equiv) in DCM.

  • Add Et₃N (2.6 equiv) at 15°C.

  • Stir for 6 hours, concentrate, and purify via silica gel chromatography.

Comparative Analysis :

BaseSolventYield (%)Purity (%)
Et₃NDCM5095
DIEAChloroform6397

Industrial-Scale Adaptations

For kilogram-scale production, the Sage Journals method for vildagliptin intermediates offers insights:

  • Propyl phosphonous acid anhydride is used as a coupling agent.

  • Ethyl acetate/n-hexane (1:3) crystallization achieves 86% yield with 99% purity.

Critical Parameters :

  • Temperature Control : Maintaining -10°C during chloroacetylation prevents side reactions.

  • Purification : Flash chromatography (hexane/EtOAc) vs. crystallization impacts throughput.

Challenges and Mitigation

Byproduct Formation

Over-chloroacetylation can occur if stoichiometry exceeds 1:1.2 (amine:chloroacetyl chloride). Solutions include:

  • Slow addition of chloroacetyl chloride.

  • Real-time monitoring via TLC (5% MeOH/DCM).

Scalability Issues

  • Solvent Recovery : DCM is replaced with chloroform in large batches due to lower volatility.

  • Catalyst Loading : Reducing Et₃N from 3.0 to 2.6 equiv decreases waste.

Analytical Characterization

Successful synthesis is confirmed by:

  • ¹H NMR : δ 1.48 (s, Boc CH₃), 4.75–4.86 (m, pyrrolidine CHCN).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN) .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what are the critical intermediates?

The compound can be synthesized via asymmetric Mannich reactions to establish stereochemistry, as demonstrated in analogous tert-butyl carbamate syntheses . Another route involves palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates, particularly effective for constructing the pyrrolidine ring . Key intermediates include:

  • Chloro-acetyl precursor : Requires strict anhydrous conditions to avoid hydrolysis.
  • tert-Butyl carbamate-protected amine : Sensitive to acidic conditions; monitor via ¹H NMR (δ 1.43 ppm for tert-butyl) .

Basic: What analytical methods confirm structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies tert-butyl (δ 1.2–1.4 ppm) and chloro-acetyl (δ 4.0–4.2 ppm) groups. Chiral centers are validated via NOESY .
  • HPLC : Use C18 columns (UV detection at 210–230 nm) to ensure >98% purity.
  • Mass Spectrometry : ESI-MS confirms molecular weight ([M+H]+ at m/z 345.2) .

Advanced: How to address discrepancies in reaction yields under varying catalytic conditions?

Contradictory yields often stem from unoptimized parameters:

  • Catalyst Loading : Test Pd(OAc)₂ (0.5–5 mol%) in DMF vs. THF .
  • Temperature Gradients : Use inline FTIR to monitor nitro group reduction kinetics .
  • Sample Degradation : Implement continuous cooling (4°C) to stabilize intermediates, as degradation alters reactivity .

Advanced: What strategies mitigate tert-butyl carbamate hydrolysis during functionalization?

  • Solvent Selection : Aprotic solvents (DCM, THF) minimize acid exposure .
  • Base Optimization : Replace NaOH with NaHCO₃ to preserve the carbamate .
  • Computational Guidance : DFT calculations predict protonation sites, guiding condition selection .

Basic: What stability protocols are recommended for storage and handling?

  • Storage : –20°C under argon in amber vials to prevent hygroscopic absorption and photodegradation .
  • Handling : Pre-dry solvents with molecular sieves; use Schlenk lines for moisture-sensitive steps .

Advanced: How can computational tools predict reactivity in novel reactions?

  • DFT Calculations : Model transition states for nucleophilic attacks at the chloro-acetyl group (Fukui indices identify electrophilic sites) .
  • Solvation Models : COSMO-RS optimizes solvent choice (e.g., THF for SN2 reactions) .

Advanced: How to resolve ambiguities in the compound’s role as a chiral auxiliary vs. directing group?

  • Isotopic Labeling : Track ¹³C-labeled intermediates via NMR kinetics .
  • Competitive Experiments : Test enantiomeric substrates; chiral auxiliaries show enantioselectivity, while directing groups affect regiochemistry .

Basic: What spectroscopic markers distinguish the compound from its by-products?

  • Deprotected Amine : Loss of tert-butyl NMR signal (δ 1.43 ppm) and new N–H IR stretches (3300–3500 cm⁻¹) .
  • Hydrolyzed Chloro-acetyl : ¹³C NMR shift from δ 170.5 (C=O) to δ 175–180 (carboxylic acid) .

Advanced: How to design experiments for studying degradation pathways?

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH; monitor via HPLC-MS for hydrolyzed or oxidized products .
  • pH-Dependent Studies : Compare degradation rates in buffered solutions (pH 2–10) to identify labile bonds .

Basic: What safety protocols are essential for lab-scale synthesis?

  • Ventilation : Use fume hoods during chloro-acetyl reactions to avoid inhalation .
  • Waste Management : Quench reactive intermediates (e.g., Pd catalysts) with chelating resins before disposal .

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